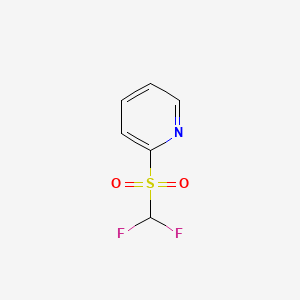

2-((Difluoromethyl)sulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNSTAWTLXCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673044 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219454-89-3 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-difluoromethanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Application of 2-((Difluoromethyl)sulfonyl)pyridine: A Comprehensive Technical Guide

for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Within the diverse landscape of fluorinated moieties, the difluoromethyl group (CF2H) holds a special significance due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides an in-depth exploration of 2-((difluoromethyl)sulfonyl)pyridine, a pivotal reagent that has significantly advanced the synthesis of difluoromethylated compounds.

Discovery and Significance

This compound, also known as difluoromethyl 2-pyridyl sulfone or "Hu's Reagent," was first reported in 2010 by the research group of Jinbo Hu.[1][2] Its discovery marked a significant breakthrough in the field of organofluorine chemistry, providing a stable, crystalline, and highly efficient reagent for the synthesis of gem-difluoroalkenes from aldehydes and ketones.[1][3] This reaction, a modification of the Julia-Kocienski olefination, offers a practical and broadly applicable one-step method that circumvents the need for harsh or toxic reagents often required by previous methods.[3][4] The 2-pyridyl group is crucial for the reagent's reactivity, enhancing the nucleophilicity of the corresponding difluoromethyl anion and facilitating the subsequent elimination steps.[3][5]

The importance of this compound lies in its ability to introduce the gem-difluoroalkene moiety, a valuable pharmacophore and a versatile synthetic intermediate.[6] Gem-difluoroalkenes are known bioisosteres of the carbonyl group and are key components in the design of enzyme inhibitors and other biologically active molecules.[6]

Synthesis of this compound

The preparation of this compound is a two-step process starting from commercially available pyridine-2-thiol.[6] The first step involves the difluoromethylation of the thiol to form 2-((difluoromethyl)thio)pyridine, followed by oxidation to the desired sulfone.

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of 2-((Difluoromethyl)thio)pyridine

-

To a solution of pyridine-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added at 0 °C.

-

A difluorocarbene precursor, such as chlorodifluoromethane (CHClF2) or bromodifluoromethylphosphonium bromide, is then introduced to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-((difluoromethyl)thio)pyridine.

Step 2: Synthesis of this compound

-

The 2-((difluoromethyl)thio)pyridine (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents), is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is completely consumed (monitored by TLC).

-

The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting solid is purified by recrystallization or column chromatography to yield this compound as a white crystalline solid.[3]

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Application in gem-Difluoroolefination

The primary application of this compound is in the Julia-Kocienski-type olefination of aldehydes and ketones to produce gem-difluoroalkenes.[3] This reaction proceeds under basic conditions and exhibits a broad substrate scope with high yields.[3][7]

Experimental Protocol: gem-Difluoroolefination of an Aldehyde[7]

-

To a solution of this compound (1.0 equivalent) and an aldehyde (1.2 equivalents) in anhydrous dimethylformamide (DMF) at -50 °C under a nitrogen atmosphere, a solution of potassium tert-butoxide (t-BuOK) (1.8 equivalents) in DMF is added dropwise.

-

The reaction mixture is allowed to warm to -40 °C over 15 minutes.

-

The reaction is then quenched by the addition of 3 N HCl.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding gem-difluoroalkene.

Quantitative Data: Substrate Scope and Yields

The gem-difluoroolefination reaction using this compound has been successfully applied to a wide range of aldehydes and ketones, as summarized in the table below.[7][8]

| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |

| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 82 |

| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 90 |

| 5 | Cinnamaldehyde | (E)-1-(2,2-Difluorovinyl)-3-phenylprop-1-ene | 78 |

| 6 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 75 |

| 7 | Acetophenone | 1-(2,2-Difluorovinyl)-1-phenylethane | 88 |

| 8 | Benzophenone | 1,1'-(2,2-Difluorovinylidene)bis(benzene) | 71 |

| 9 | 4-Phenylcyclohexanone | 4-Phenyl-1-(difluoromethylene)cyclohexane | 84 |

Reaction Mechanism

The reaction proceeds through a proposed Julia-Kocienski mechanism.[3] The base deprotonates the this compound, which then undergoes a nucleophilic addition to the carbonyl compound. This is followed by an intramolecular rearrangement (Smiles rearrangement) to form a stable sulfinate intermediate, which then eliminates sulfur dioxide and 2-pyridone to yield the gem-difluoroalkene.

Diagram of the Reaction Mechanism:

Caption: Proposed mechanism for the gem-difluoroolefination reaction.

Biological Relevance of Difluoromethylated Compounds

While this compound is primarily a synthetic tool, the compounds synthesized using this reagent have significant potential in drug discovery. The difluoromethyl group can enhance metabolic stability, increase lipophilicity, and act as a hydrogen bond donor, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] For example, 1,1-difluorinated sulfonamides, which can be accessed through multi-step syntheses involving intermediates derived from this reagent's chemistry, have shown improved anti-inflammatory activity and enzyme inhibitory potency compared to their non-fluorinated analogs.[5] The ability to readily synthesize gem-difluoroalkenes opens avenues for the creation of novel compounds for screening in various therapeutic areas.

Conclusion

This compound has established itself as an indispensable reagent in modern organofluorine chemistry. Its stability, ease of handling, and high efficiency in the gem-difluoroolefination of a wide range of carbonyl compounds have made it a preferred choice for the synthesis of valuable gem-difluoroalkenes. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, offering researchers and drug development professionals the necessary information to leverage this powerful tool in their synthetic endeavors and in the quest for novel therapeutic agents.

References

- 1. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Hu Reagents: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and reaction mechanisms of two prominent "Hu Reagents" developed by the research group of Professor Jinbo Hu. These reagents, S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine and difluoromethyl 2-pyridyl sulfone, have emerged as powerful tools in synthetic chemistry, particularly for the introduction of the difluoromethyl group—a moiety of significant interest in the design of novel pharmaceuticals and agrochemicals.

Difluoromethyl 2-Pyridyl Sulfone: A Gateway to Gem-Difluoroolefins

Difluoromethyl 2-pyridyl sulfone is a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones, proceeding via a Julia-Kocienski-type reaction. This transformation is pivotal for the synthesis of difluoroalkenes, which are valuable intermediates in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of difluoromethyl 2-pyridyl sulfone is presented in the table below. The reagent is a stable, crystalline solid, facilitating its handling and storage.[2][3]

| Property | Value | Reference |

| CAS Number | 1219454-89-3 | [3] |

| Molecular Formula | C₆H₅F₂NO₂S | [3] |

| Molecular Weight | 193.17 g/mol | [3] |

| Melting Point | 44-49 °C | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility (Water) | 3.9 g/L (at 25 °C) | |

| pKa (Predicted) | -2.60 ± 0.19 |

Experimental Protocol: Gem-Difluoroolefination of Aldehydes and Ketones

The following is a typical experimental procedure for the gem-difluoroolefination of a carbonyl compound using difluoromethyl 2-pyridyl sulfone.

Materials:

-

Difluoromethyl 2-pyridyl sulfone

-

Aldehyde or ketone

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-dimethylformamide (DMF)

-

3 M Hydrochloric acid (HCl)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the carbonyl compound (1.2 equivalents) and difluoromethyl 2-pyridyl sulfone (1.0 equivalent) in anhydrous DMF, cooled to -50 °C under an inert atmosphere, is added a solution of t-BuOK (1.8 equivalents) in DMF dropwise.

-

The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.

-

The reaction is quenched by the addition of 3 M HCl at -40 °C.

-

The mixture is then warmed to room temperature, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.

Signaling Pathway: Julia-Kocienski Reaction Mechanism

The reaction proceeds through a well-established Julia-Kocienski mechanism. The key steps involve the formation of a carbanion, nucleophilic attack on the carbonyl, a Smiles rearrangement, and subsequent elimination to yield the alkene.

S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine: A Versatile Difluoromethylating Agent

S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine is a valuable reagent for the electrophilic and radical difluoromethylation of a variety of nucleophiles, including thiols, amines, and carbanions. This reagent offers a convenient method for the direct introduction of the CF₂H group.

Physicochemical Properties

Detailed experimental data for all physicochemical properties of S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine are not widely available in the public domain. However, the following information has been compiled from available sources.

| Property | Value | Reference |

| CAS Number | 1097192-99-8 | |

| Molecular Formula | C₁₄H₁₃F₂NO₃S₂ | |

| Molecular Weight | 345.38 g/mol | |

| Appearance | Solid (presumed) | |

| Melting Point | Not available (A similar non-fluorinated analog, (R)-(-)-S-Methyl-S-phenylsulfoximine, has a melting point of 29-31 °C) | |

| Solubility | Not available | |

| Thermal Stability | DSC and TGA analyses of a similar sulfoximine-based reagent suggest good thermal stability under typical reaction conditions. |

Experimental Protocol: Synthesis of S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine

The synthesis of this reagent is typically achieved through a copper-catalyzed nitrene transfer reaction.

Materials:

-

S-(Difluoromethyl)phenyl sulfoxide

-

[N-(p-Tolylsulfonyl)imino]phenyliodinane (TsN=IPh)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of S-(difluoromethyl)phenyl sulfoxide (1.0 equivalent) and [N-(p-tolylsulfonyl)imino]phenyliodinane (1.2 equivalents) in anhydrous DCM under an inert atmosphere, is added a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or NMR).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine.

Signaling Pathway: Difluorocarbene Generation

The difluoromethylation reactions using this reagent are proposed to proceed through the in-situ generation of difluorocarbene.

Conclusion

The Hu Reagents, difluoromethyl 2-pyridyl sulfone and S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine, represent significant advancements in the field of fluorine chemistry. Their distinct reactivity profiles provide synthetic chemists with versatile and efficient methods for the introduction of the difluoromethyl group and the synthesis of gem-difluoroolefins. This guide serves as a foundational resource for researchers and professionals in drug discovery and development, enabling the effective application of these powerful synthetic tools. Further research into the physicochemical properties and reaction scope of these reagents will undoubtedly continue to expand their utility in the synthesis of complex and biologically active molecules.

References

Spectroscopic and Methodological Profile of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-((Difluoromethyl)sulfonyl)pyridine, also known as difluoromethyl 2-pyridyl sulfone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the compound's characterization and the methodologies for its analysis.

Core Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR spectroscopic data for this compound, as characterized in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.78 | d | 4.7 | 1H | Pyridine H6 |

| 8.12 | d | 7.9 | 1H | Pyridine H3 |

| 8.01 | td | 7.8, 1.8 | 1H | Pyridine H4 |

| 7.65 | ddd | 7.6, 4.8, 1.0 | 1H | Pyridine H5 |

| 6.64 | t | 52.8 | 1H | SO₂CHF₂ |

Table 2: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -112.4 | d | 52.8 | SO₂CF ₂ |

Experimental Protocols

The NMR spectra were acquired according to the following general procedure.

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: Proton NMR spectra were acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra were acquired at a frequency of 376 MHz. Chemical shifts are reported in parts per million (ppm) relative to CFCl₃ as an external standard (δ 0.0).

Synthesis and Characterization Workflow

The synthesis of this compound involves a two-step process starting from 2-mercaptopyridine. The subsequent characterization relies on standard spectroscopic techniques.

Mass Spectrometry of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-((Difluoromethyl)sulfonyl)pyridine, a compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization, detailed experimental protocols for its analysis, and visual representations of key processes to facilitate a deeper understanding.

Compound Profile

This compound, also known as Difluoromethyl 2-pyridyl sulfone or Hu Reagent, is an organic compound with significant applications in synthetic chemistry. A summary of its key chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₆H₅F₂NO₂S |

| Molecular Weight | 193.17 g/mol [1] |

| CAS Number | 1219454-89-3 |

| Synonyms | Difluoromethyl 2-pyridyl sulfone, Hu Reagent, 2-PySO₂CF₂H |

| Physical Form | Solid |

Mass Spectrometry Analysis: Predicted Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily found, a detailed fragmentation pathway can be predicted based on the principles of electron ionization (EI) mass spectrometry and the known behavior of related chemical structures, such as aromatic sulfones, pyridines, and fluorinated compounds. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[2]

The proposed fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 193. The subsequent fragmentation is expected to proceed through several key pathways involving the cleavage of the C-S and S-N bonds, as well as rearrangements.

A diagram illustrating the predicted electron ionization fragmentation pathway is provided below.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-((Difluoromethyl)sulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((Difluoromethyl)sulfonyl)pyridine, also known as difluoromethyl 2-pyridyl sulfone, is a highly valuable and versatile reagent in modern organic synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its reactivity, stability, and applications. Renowned for its efficacy as a gem-difluoroolefination agent, this compound offers a straightforward and efficient method for the synthesis of gem-difluoroalkenes from aldehydes and ketones.[1][2][3] As a stable, crystalline solid, it is easy to handle and store, making it a practical choice for various synthetic applications.[2][4] The incorporation of the difluoromethyl group is of significant interest in drug discovery, as this moiety can serve as a bioisostere for a methyl or hydroxyl group, often leading to improved metabolic stability and binding affinity of drug candidates.[5] This document details the known reactivity profiles, stability characteristics, and established experimental protocols, providing researchers with a thorough understanding of this important synthetic tool.

Core Properties of this compound

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₅F₂NO₂S | [6] |

| Molecular Weight | 193.17 g/mol | [6] |

| Appearance | Colorless crystals | [4] |

| CAS Number | 1219454-89-3 | [6] |

| Melting Point | 44-49 °C | [7] |

Stability Profile

This compound is recognized for its notable stability under standard laboratory conditions. It is a crystalline solid that can be stored for over two years when exposed to air and moisture without significant degradation.[4] This shelf-stability makes it a convenient and reliable reagent for routine use in organic synthesis.

While specific quantitative data on its degradation kinetics under various pH and thermal conditions are not extensively documented in publicly available literature, the general stability of organofluorine compounds is attributed to the high bond dissociation energy of the carbon-fluorine bond.[4][8] The intermediate sulfinate salt, formed during its reaction with carbonyls, is reported to be relatively stable under basic conditions but readily decomposes upon protonation.[1][3]

Reactivity Profile and Synthetic Applications

The primary and most well-documented application of this compound is as a superior reagent for the gem-difluoroolefination of aldehydes and ketones through a Julia-Kocienski-type reaction.[1][2][3][4] This transformation is highly efficient and proceeds under mild conditions, offering significant advantages over other methods that may require toxic reagents or harsh conditions.[2]

Gem-Difluoroolefination of Carbonyls

The reaction with aldehydes and ketones provides access to gem-difluoroalkenes, which are important structural motifs in medicinal chemistry, acting as bioisosteres for the carbonyl group.[1] The reaction demonstrates broad substrate scope and generally provides high yields.

Table 1: Selected Yields for the Gem-Difluoroolefination Reaction

| Carbonyl Substrate | Product Yield (%) | Reference |

| 2-Naphthaldehyde | 92 | [1][3] |

| 4-Methoxybenzaldehyde | 86 | [3] |

| 4-Nitrobenzaldehyde | 85 | [3] |

| Cyclohexanecarbaldehyde | 71 | [3] |

| 4'-Phenylacetophenone | 82 | [3] |

| Intermediate for Thrombin Inhibitor SSR182289A | 84 | [2][3] |

Other Reported Reactivities

Beyond its primary role in olefination, this compound also participates in other nucleophilic reactions. It has been utilized in nucleophilic difluoro(sulfonato)methylation, further expanding its synthetic utility.[4][9] The reactivity of the sulfonyl group suggests potential for reactions with other nucleophiles, such as amines and thiols, to form sulfonamides and thioethers, respectively, although specific quantitative data for these reactions are limited.[5][6]

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of molecules.[3][4][8] The this compound reagent serves as a valuable tool in this context by enabling the incorporation of the difluoromethyl group.

-

Bioisosterism: The difluoromethyl group (CF₂H) can act as a bioisostere of a methyl (CH₃) or hydroxyl (OH) group. This substitution can modulate a molecule's lipophilicity, conformation, and metabolic stability.[5] The gem-difluorovinyl group installed via the olefination reaction is a known bioisostere for a carbonyl group.[1]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[3][8]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and potency.[5]

While this compound itself is not reported to have direct biological activity against specific signaling pathways, its derivatives and the products of its reactions are of significant interest. For instance, a related sulfoximine has been used in the synthesis of chiral α,α-difluorinated sulfonamides, which are considered potent pharmacophores with enhanced anti-inflammatory and enzyme inhibitory activity.[8][10]

Experimental Protocols

Synthesis of this compound

The reagent can be prepared from pyridine-2-thiol in a two-step procedure. The first step involves the formation of difluoromethyl 2-pyridyl sulfide using a difluorocarbene precursor, followed by oxidation to the desired sulfone.[4]

Caption: Synthetic workflow for this compound.

General Protocol for Gem-Difluoroolefination

The following is a typical experimental procedure for the reaction of this compound with a carbonyl compound.

-

To a solution of the carbonyl compound (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at -50 °C, a solution of potassium tert-butoxide (t-BuOK, 1.8 equivalents) in DMF is added dropwise.

-

The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.

-

The reaction is quenched by the addition of 3 M HCl at -40 °C.

-

The mixture is extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired gem-difluoroalkene.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Difluoromethyl)sulfonyl)pyridine, often referred to as Hu's reagent, has emerged as a powerful and versatile tool in modern organic synthesis. Its unique electronic properties, stemming from the presence of the electron-withdrawing difluoromethylsulfonyl group attached to a pyridine ring, enable a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in several key organic reactions, offering valuable insights for researchers in drug discovery and development. The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the mechanistic underpinnings of gem-difluoroolefination, nickel-catalyzed cross-coupling reactions, and nucleophilic difluoro(sulfonato)methylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactions and Mechanisms of Action

Gem-Difluoroolefination of Carbonyl Compounds via Julia-Kocienski Olefination

One of the most prominent applications of this compound is in the gem-difluoroolefination of aldehydes and ketones.[1][2][3] This transformation proceeds through a modified Julia-Kocienski reaction, offering a practical and efficient one-step method to introduce the valuable gem-difluoroalkene functionality, a well-known bioisostere of the carbonyl group.[1] The reaction is characterized by its broad substrate scope, accommodating a variety of functional groups, and consistently delivering good to excellent yields.[2]

Mechanism of Action:

The reaction is initiated by the deprotonation of this compound by a strong base, such as potassium tert-butoxide (t-BuOK), to generate a difluoromethyl carbanion. This nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. A subsequent intramolecular rearrangement, known as a Smiles rearrangement, leads to the formation of a relatively stable sulfinate intermediate.[1] This intermediate can be observed by 19F NMR and has been successfully trapped, providing strong evidence for the proposed mechanism.[1][2] Upon acidic workup, the sulfinate intermediate readily eliminates sulfur dioxide and 2-pyridone to furnish the desired gem-difluoroalkene product.[1]

Experimental Protocol: General Procedure for Gem-Difluoroolefination

To a solution of the carbonyl compound (1.2 equiv.) and this compound (1.0 equiv.) in anhydrous DMF at -50 °C under a nitrogen atmosphere is slowly added a solution of t-BuOK (1.8 equiv.) in DMF. The reaction mixture is stirred and allowed to warm to -40 °C over 15 minutes. The reaction is then quenched by the addition of 3 N HCl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding gem-difluoroalkene.

Quantitative Data: Substrate Scope of Gem-Difluoroolefination

The gem-difluoroolefination reaction using this compound has been successfully applied to a wide range of aldehydes and ketones, as summarized in the table below.

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |

| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 82 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 78 |

| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |

| 5 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 75 |

| 6 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |

| 7 | Cyclohexanone | (Difluoromethylene)cyclohexane | 80 |

Yields are isolated yields as reported in the literature.

Logical Relationship Diagram: Julia-Kocienski Olefination

Caption: The Julia-Kocienski reaction mechanism for gem-difluoroolefination.

Nickel-Catalyzed Cross-Coupling Reactions

This compound also serves as a versatile coupling partner in nickel-catalyzed reductive cross-coupling reactions, enabling the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. These reactions provide a powerful means to synthesize biaryls and difluoromethylated arenes under mild conditions, avoiding the need for pre-formed organometallic reagents.

In the presence of a suitable nickel catalyst and a phosphine ligand, this compound can undergo selective C(sp2)-S bond cleavage, acting as a 2-pyridyl source for the synthesis of biaryls from aryl iodides.

Mechanism of Action:

The catalytic cycle is proposed to initiate with the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by a reducing agent, such as zinc powder. Oxidative addition of the aryl iodide to the Ni(0) complex forms an arylnickel(II) intermediate. Subsequently, a second oxidative addition of this compound occurs with selective cleavage of the C(sp2)-S bond, leading to a Ni(IV) intermediate. Reductive elimination from this intermediate furnishes the desired biaryl product and regenerates the Ni(II) catalyst.

Experimental Protocol: General Procedure for 2-Pyridination

A mixture of the aryl iodide (1.0 equiv.), this compound (1.5 equiv.), NiCl2 (10 mol%), a phosphine ligand (e.g., dppp, 10 mol%), and zinc powder (2.0 equiv.) in anhydrous DMF is heated at 80 °C under a nitrogen atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data: Substrate Scope of 2-Pyridination

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 4-Methyl-2-phenylpyridine | 82 |

| 2 | 1-Iodo-4-methoxybenzene | 4-Methoxy-2-phenylpyridine | 75 |

| 3 | 1-Iodo-4-fluorobenzene | 4-Fluoro-2-phenylpyridine | 78 |

| 4 | 2-Iodonaphthalene | 2-(Naphthalen-2-yl)pyridine | 85 |

Yields are isolated yields as reported in the literature.

By employing a tridentate terpyridine ligand, the selectivity of the nickel-catalyzed cross-coupling can be switched to favor C(sp3)-S bond cleavage, enabling the difluoromethylation of aryl iodides.[4]

Mechanism of Action:

The mechanism is believed to proceed through a similar catalytic cycle involving a Ni(0) active species. However, the use of a terpyridine ligand promotes the selective oxidative addition of the C(sp3)-S bond of this compound to the arylnickel(II) intermediate, forming a different Ni(IV) species. Reductive elimination then affords the difluoromethylated arene.

Experimental Protocol: General Procedure for Difluoromethylation [4]

A mixture of the aryl iodide (1.0 equiv.), this compound (1.5 equiv.), Ni(OTf)2 (5 mol%), terpyridine (5 mol%), and zinc powder (2.0 equiv.) in anhydrous DMF is heated at 80 °C for 16 hours under a nitrogen atmosphere. The workup and purification procedure is similar to that for the 2-pyridination reaction.

Quantitative Data: Substrate Scope of Difluoromethylation

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 1-(Difluoromethyl)-4-methylbenzene | 68 |

| 2 | 1-Iodo-4-methoxybenzene | 1-(Difluoromethyl)-4-methoxybenzene | 65 |

| 3 | 1-Iodo-4-(tert-butyl)benzene | 1-(tert-Butyl)-4-(difluoromethyl)benzene | 72 |

| 4 | 1-Iodonaphthalene | 1-(Difluoromethyl)naphthalene | 70 |

Yields are isolated yields as reported in the literature.[4]

Experimental Workflow: Ligand-Controlled Nickel-Catalyzed Cross-Coupling

Caption: Ligand-dependent selectivity in the nickel-catalyzed reactions.

Nucleophilic Difluoro(sulfonato)methylation

This compound can also be utilized as a precursor for the nucleophilic difluoro(sulfonato)methylation of alcohols and N-sulfinyl imines, leading to the formation of valuable difluorinated sulfonates.[5]

Mechanism of Action:

The reaction is thought to proceed via the in situ generation of a difluorosulfene intermediate (CF2=SO2) upon treatment of this compound with a suitable base. This highly reactive intermediate is then trapped by a nucleophile, such as an alcohol or an imine, to afford the corresponding difluoromethylsulfonate.

Experimental Protocol: General Procedure for Nucleophilic Difluoro(sulfonato)methylation

Detailed experimental protocols for this specific reaction are not yet widely available in the public domain and represent an area of ongoing research.

Quantitative Data:

Comprehensive substrate scope and yield data for this transformation are currently limited.

Conclusion

This compound has proven to be a remarkably versatile reagent in organic synthesis, facilitating a range of important transformations. Its ability to act as a precursor for gem-difluoroolefination, a partner in nickel-catalyzed cross-coupling reactions with tunable selectivity, and a source for nucleophilic difluoro(sulfonato)methylation highlights its significance in the synthesis of fluorinated molecules. The mechanistic understanding of these reactions, as outlined in this guide, provides a solid foundation for researchers to harness the full potential of this reagent in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this compound is anticipated to unveil even more innovative synthetic methodologies.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 4. From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Navigating the Synthesis and Application of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide to Safe Handling, Storage, and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Difluoromethyl)sulfonyl)pyridine has emerged as a valuable reagent in medicinal chemistry and drug discovery, primarily utilized for the introduction of the difluoromethyl group, a key structural motif in many modern pharmaceuticals. Its stability as a crystalline solid simplifies its handling compared to many other fluorinating agents. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, alongside a detailed experimental protocol for its use and a conceptual workflow for its synthesis, ensuring its effective and safe implementation in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₅F₂NO₂S |

| Molecular Weight | 193.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in many common organic solvents. |

| Stability | Stable crystalline solid, making it easy to handle.[1] |

Safety and Hazard Information

General Safety Precautions:

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.

Handling:

-

As a crystalline solid, this compound is relatively easy to handle.[1]

-

Avoid generating dust during transfer. Use appropriate tools and techniques to minimize aerosolization.

-

In case of a spill, contain the material and clean up using an absorbent material. Dispose of the waste in a sealed container according to institutional guidelines.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: gem-Difluoroolefination of a Carbonyl Compound

The following is a detailed methodology for a typical application of this compound as a gem-difluoroolefination reagent.

Materials:

-

Aldehyde or ketone substrate

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Potassium tert-butoxide, Sodium hydride)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aldehyde or ketone substrate and this compound.

-

Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Base Addition: Slowly add the base to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluoroalkene.

Synthesis Workflow

The following diagram illustrates a conceptual workflow for the laboratory preparation of this compound.

References

Methodological & Application

Synthesis of gem-difluoroalkenes from aldehydes and ketones using 2-((Difluoromethyl)sulfonyl)pyridine

Application Notes and Protocols for the Synthesis of gem-Difluoroalkenes

Utilizing 2-((Difluoromethyl)sulfonyl)pyridine as a Novel Reagent

These application notes provide a comprehensive overview and detailed protocols for the synthesis of gem-difluoroalkenes from aldehydes and ketones using this compound. This method offers a practical and efficient one-step route to a crucial class of fluorinated organic compounds.[1] The gem-difluoroalkene moiety is a valuable functional group in medicinal chemistry, often serving as a bioisostere for a carbonyl group, and is a key component in various biologically active molecules and enzyme inhibitors.[2][3][4]

The use of this compound presents a significant advancement over traditional methods, which frequently necessitate the use of toxic reagents, strictly anhydrous conditions, or multi-step procedures.[1][3] This reagent, a stable crystalline solid, facilitates a Julia-Kocienski-type olefination that demonstrates broad substrate scope and high yields.[1][3]

Reaction Principle and Mechanism

The reaction proceeds via a Julia-Kocienski olefination mechanism.[2][3] Initially, the this compound is deprotonated by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an alkoxide intermediate. A subsequent intramolecular rearrangement forms a relatively stable sulfinate salt. Upon protonation, this intermediate readily decomposes to yield the final gem-difluoroalkene product, sulfur dioxide, and 2-pyridone.[2][3]

The stability of the fluorinated sulfinate intermediate is a key feature of this reaction, and it has been observed by 19F NMR and trapped with methyl iodide, providing strong evidence for the proposed mechanism.[2][3][5]

Caption: Proposed reaction mechanism for the synthesis of gem-difluoroalkenes.

Experimental Protocols

General Protocol for gem-Difluoroolefination of Aldehydes and Ketones

This protocol is adapted from the work of Zhao et al. and is suitable for a wide range of aromatic and aliphatic aldehydes and ketones.[2]

Materials:

-

This compound

-

Aldehyde or Ketone

-

Potassium tert-butoxide (t-BuOK) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF) (if required for solubility)

-

3 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous DMF (5 mL) at -50 °C, slowly add a solution of t-BuOK (1.8 mmol) in anhydrous DMF (5 mL) over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to -40 °C over a period of 15 minutes.

-

Quench the reaction by adding 3 M HCl (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.

Note on Substrate Solubility: For substrates with poor solubility in DMF at low temperatures, anhydrous THF can be added as a cosolvent.[3]

Protocol for gem-Difluoroolefination of Diaryl Ketones

Diaryl ketones can be challenging substrates under standard basic conditions. The following acid-promoted protocol is recommended.[6]

Procedure:

-

Follow the general protocol for the addition of the sulfone and base to the diaryl ketone.

-

After the initial reaction period, instead of quenching with aqueous acid, add a proton source such as trifluoroacetic acid (TFA) to promote a Smiles rearrangement of the intermediate.

-

Workup and purification are then carried out as described in the general protocol.

Protocol for gem-Difluoroolefination of Enolizable Aliphatic Aldehydes

To minimize undesired enolization of aliphatic aldehydes, an in situ generated amide base is employed.[6]

Materials:

-

This compound

-

Aliphatic Aldehyde

-

Tris(trimethylsilyl)amine (N(TMS)₃)

-

Cesium fluoride (CsF)

-

Anhydrous DMF

Procedure:

-

To a mixture of this compound (1.0 mmol), the aliphatic aldehyde (1.5 mmol), N(TMS)₃ (2.0 mmol), and CsF (2.0 mmol) in anhydrous DMF, stir at the appropriate temperature (optimized for the specific substrate).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and purification as described in the general protocol.

Data Presentation

The following tables summarize the yields of gem-difluoroalkenes obtained from various aldehydes and ketones using this compound.

Table 1: gem-Difluoroolefination of Various Aldehydes

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 95 |

| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 91 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 94 |

| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |

| 5 | Cinnamaldehyde | (1E,4E)-5,5-Difluoropenta-1,3-diene | 85 |

| 6 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 78 |

| 7 | Pivalaldehyde | 1,1-Difluoro-3,3-dimethylbut-1-ene | 65a |

Yields are for the isolated product. Data sourced from Zhao et al., Org. Lett. 2010, 12, 7, 1444–1447.[2] aLow yield is partially attributed to the high volatility of the product.[2]

Table 2: gem-Difluoroolefination of Various Ketones

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 4-Methoxyacetophenone | 1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene | 88 |

| 2 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |

| 3 | 4'-Chloroacetophenone | 1-Chloro-4-(1,1-difluoroprop-1-en-2-yl)benzene | 89 |

| 4 | Propiophenone | (1,1-Difluorobut-1-en-2-yl)benzene | 82 |

| 5 | Cyclohexanone | (Difluoromethylene)cyclohexane | 81 |

| 6 | Adamantan-2-one | 2-(Difluoromethylene)adamantane | 90 |

| 7 | Benzophenone | 1,1-Difluoro-2,2-diphenylethene | 75b |

Yields are for the isolated product. Data sourced from Zhao et al., Org. Lett. 2010, 12, 7, 1444–1447.[2] bReaction performed using a modified protocol for diaryl ketones.[6]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the decision-making process for substrate selection.

Caption: General experimental workflow for gem-difluoroolefination.

Caption: Logic diagram for selecting the appropriate reaction protocol.

Applications in Drug Development

The difluoromethyl group (CF₂H) is increasingly recognized as a valuable moiety in drug design.[7] It can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially forming hydrogen bonds while offering improved metabolic stability.[7] The synthesis of gem-difluoroalkenes using this compound provides a direct route to precursors for a variety of fluorinated compounds of pharmaceutical interest. For instance, this methodology has been applied to the synthesis of an intermediate for the thrombin inhibitor SSR182289A with improved yield over previous methods.[1] Furthermore, it has been used in the synthesis of a steroid C17(20)-lyase inhibitor, demonstrating its utility in complex molecule synthesis.[1] The versatility of this reagent also extends to the synthesis of 3,3-difluoropyrrolidines, which are of interest in drug discovery programs.[4] The ability to efficiently introduce the C=CF₂ group opens up new avenues for the development of novel therapeutics with enhanced pharmacological profiles.

References

- 1. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Difluoromethylation of Carbonyl Compounds with 2-((Difluoromethyl)sulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-((difluoromethyl)sulfonyl)pyridine (2-PySO₂CF₂H) in the nucleophilic difluoromethylation of carbonyl compounds. This versatile reagent offers an efficient pathway to introduce the valuable difluoromethyl group into organic molecules, a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.

Introduction

This compound has emerged as a powerful reagent for the synthesis of difluoromethylated compounds. It serves as a precursor to a nucleophilic difluoromethyl anion equivalent, which can react with a variety of electrophiles, most notably carbonyl compounds. Depending on the reaction conditions and subsequent workup, this reagent can be employed for gem-difluoroolefination or iododifluoromethylation, yielding gem-difluoroalkenes and iododifluoromethylated carbinols, respectively. The reactions are characterized by their mild conditions, broad substrate scope, and high yields.[1][2][3]

Key Applications

-

Gem-Difluoroolefination: A one-step synthesis of gem-difluoroalkenes from aldehydes and ketones via a Julia-Kocienski-type reaction.[2][4][5] This transformation is particularly useful as the gem-difluoroalkene moiety is a known bioisostere of the carbonyl group.[4][6]

-

Iododifluoromethylation: A method to produce iododifluoromethylated carbinols, which are versatile intermediates for further synthetic transformations.[1][3][7]

Data Presentation

Table 1: Gem-Difluoroolefination of Various Carbonyl Compounds with 2-PySO₂CF₂H

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |

| 2 | 4-Methylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-methylbenzene | 88 |

| 3 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 |

| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 81 |

| 5 | 4-(Trifluoromethyl)benzaldehyde | 1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzene | 75 |

| 6 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |

| 7 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 72 |

| 8 | Acetophenone | 1-(2,2-Difluorovinyl)-1-phenylethane | 82 |

| 9 | 4'-Methoxyacetophenone | 1-(1-(2,2-Difluorovinyl)ethyl)-4-methoxybenzene | 85 |

| 10 | Benzophenone | (2,2-Difluorovinyl)dibenzene | 78 |

Data sourced from Organic Letters, 2010, 12, 1444-1447.[2][4][5]

Table 2: Iododifluoromethylation of Various Carbonyl Compounds with 2-PySO₂CF₂H

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoro-2-iodoethanol | 90 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoro-2-iodoethanol | 85 |

| 3 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2-difluoro-2-iodoethanol | 88 |

| 4 | 2-Naphthaldehyde | 2,2-Difluoro-2-iodo-1-(naphthalen-2-yl)ethanol | 82 |

| 5 | Cinnamaldehyde | 1,1-Difluoro-1-iodo-4-phenylbut-3-en-2-ol | 75 |

| 6 | Cyclohexanone | 1-((Difluoroiodo)methyl)cyclohexan-1-ol | 80 |

| 7 | Acetophenone | 2,2-Difluoro-2-iodo-1-phenylethan-1-one | 78 |

| 8 | Propiophenone | 1-(1-Hydroxy-2,2-difluoro-2-iodoethyl)propiophenone | 76 |

Data represents typical yields as described in the literature.[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (2-PySO₂CF₂H)

This protocol involves a two-step procedure starting from 2-mercaptopyridine.[6]

Step 1: Synthesis of 2-((Difluoromethyl)thio)pyridine A difluorocarbene precursor is reacted with pyridine-2-thiol to yield the corresponding difluoromethyl sulfide.

Step 2: Oxidation to this compound The sulfide is then oxidized to the sulfone.

Materials:

-

Pyridine-2-thiol

-

A suitable difluorocarbene precursor (e.g., CHClF₂, BrCF₂PO(OEt)₂)

-

Oxidizing agent (e.g., m-CPBA or Oxone®)

-

Appropriate solvents (e.g., DMF, CH₂Cl₂)

Procedure: Detailed procedures for the synthesis can be found in the supporting information of the primary literature and should be followed with appropriate safety precautions.

Protocol 2: General Procedure for the Gem-Difluoroolefination of Carbonyl Compounds

This protocol is adapted from the Julia-Kocienski-type reaction described in the literature.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Carbonyl compound (aldehyde or ketone, 1.2 equiv)

-

Potassium tert-butoxide (t-BuOK, 1.8 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

3 M Hydrochloric acid (HCl)

-

Standard laboratory glassware for anhydrous reactions

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of this compound and the carbonyl compound in anhydrous DMF at -50 °C under an inert atmosphere, slowly add a solution of t-BuOK in DMF.

-

Allow the reaction mixture to warm to -40 °C over a period of 15 minutes.

-

Quench the reaction by the addition of 3 M HCl.

-

Perform a standard aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.

Protocol 3: General Procedure for the Iododifluoromethylation of Carbonyl Compounds

This protocol involves a nucleophilic addition followed by a zinc-mediated depyridination and subsequent iodination.[1][3]

Materials:

-

This compound (1.0 equiv)

-

Carbonyl compound (1.2 equiv)

-

Base (e.g., LiHMDS or a suitable base to deprotonate the sulfone)

-

Zinc dust (4.0 equiv)

-

Acetic acid (AcOH)

-

Methanol (CH₃OH)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Nucleophilic Addition: To a solution of this compound in an anhydrous solvent at a low temperature (e.g., -78 °C), add the base dropwise. Stir for a short period, then add the carbonyl compound. Allow the reaction to proceed until completion (monitored by TLC).

-

Depyridination and Iodination:

-

To the reaction mixture containing the (2-pyridylsulfonyl)difluoromethylated carbinol, add methanol, acetic acid, and zinc dust.

-

Stir the mixture at room temperature until the depyridination is complete.

-

Add iodine (I₂) to the reaction mixture and heat to 60 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Workup and Purification:

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to yield the iododifluoromethylated carbinol.

-

Mandatory Visualization

Caption: Proposed mechanism for the Julia-Kocienski-type gem-difluoroolefination.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 3. Nucleophilic Iododifluoromethylation of Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-((Difluoromethyl)sulfonyl)pyridine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. 2-((Difluoromethyl)sulfonyl)pyridine has emerged as a key precursor in this field, primarily serving as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. This reaction provides access to versatile gem-difluoroalkene intermediates, which can be subsequently transformed into a variety of fluorinated heterocycles. These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated heterocycles, such as pyrazoles and indoles, using this compound.

Core Application: Gem-Difluoroolefination

The primary application of this compound is the conversion of carbonyl compounds to gem-difluoroalkenes through a Julia-Kocienski type olefination. This reaction is highly efficient and proceeds under mild conditions.[1]

General Workflow

The overall synthetic strategy involves a two-step process: the initial gem-difluoroolefination of a suitable carbonyl precursor, followed by the cyclization of the resulting gem-difluoroalkene to the desired fluorinated heterocycle.

References

Application of 2-((Difluoromethyl)sulfonyl)pyridine in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Difluoromethyl)sulfonyl)pyridine, also known as the Hu Reagent, has emerged as a powerful and versatile tool in medicinal chemistry and drug discovery. Its primary application lies in the efficient synthesis of gem-difluoroalkenes from aldehydes and ketones through a Julia-Kocienski-type olefination reaction. The introduction of the gem-difluoroalkene moiety, a key bioisostere of the carbonyl group, into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various biologically active compounds.

Core Applications in Medicinal Chemistry

The principal utility of this compound is the one-step deoxygenative gem-difluoroolefination of carbonyl compounds. This reaction is prized for its operational simplicity, broad substrate scope, and the stability of the reagent, which is a crystalline solid that is easy to handle.[1] The reaction proceeds under mild conditions and often provides high yields, making it a superior alternative to traditional multi-step or less efficient methods.[1]

Key applications include the synthesis of:

-

Enzyme Inhibitors: The gem-difluoroalkene group can act as a transition-state mimic, leading to potent enzyme inhibition. This has been successfully applied to the synthesis of inhibitors for enzymes such as thrombin and steroid C17(20)-lyase.

-

Antibacterial Agents: Incorporation of the gem-difluoroalkene moiety into β-lactam scaffolds has yielded compounds with promising antibacterial activity.

-

Kinase Inhibitors: The difluoromethyl group is a feature in some kinase inhibitors, where it can contribute to improved potency and pharmacokinetic properties.

Application 1: Synthesis of a Thrombin Inhibitor Intermediate

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade.[2][3][4] Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombosis.[5] this compound has been utilized in the synthesis of an intermediate for the potent and orally active thrombin inhibitor, SSR182289A.[1][5]

Signaling Pathway: Blood Coagulation Cascade

Caption: Inhibition of the coagulation cascade by a direct thrombin inhibitor.

Quantitative Data

| Compound | Target | IC50 / Ki | Reference |

| SSR182289A | Thrombin | Ki = 0.8 nM | [5] |

Experimental Protocol: Synthesis of a gem-Difluoroalkene Intermediate

This protocol describes the gem-difluoroolefination of an aldehyde precursor to an intermediate of SSR182289A.

Materials:

-

Aldehyde precursor

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve the aldehyde precursor (1.2 equiv.) and this compound (1.0 equiv.) in anhydrous DMF.

-

Cool the solution to -50 °C in a dry ice/acetone bath.

-

Slowly add a solution of t-BuOK (1.8 equiv.) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to -40 °C and stir for 15 minutes.

-

Quench the reaction by the slow addition of 3 M HCl at -40 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired gem-difluoroalkene.

Note: The use of this compound resulted in an 84% yield for this intermediate, which was superior to previously reported methods (61% yield).[1]

Application 2: Synthesis of a Steroid C17(20)-Lyase Inhibitor

Steroid C17(20)-lyase (a function of the CYP17A1 enzyme) is a critical enzyme in the biosynthesis of androgens.[6][7] Its inhibition is a therapeutic target for the treatment of prostate cancer. This compound has been used to synthesize 21,21-difluoro-3β-hydroxy-20-methylpregna-5,20-diene, a potential inhibitor of this enzyme.[8]

Signaling Pathway: Steroidogenesis

Caption: Inhibition of androgen synthesis via CYP17A1 (17,20-lyase) inhibition.

Quantitative Data

| Compound | Target | Activity | Reference |

| 21,21-difluoro-3β-hydroxy-20-methylpregna-5,20-diene | Steroid C17(20)-lyase | Moderately potent, time-dependent inhibitor | [8] |

Experimental Protocol: Synthesis of a Steroidal gem-Difluoroalkene

This protocol outlines the synthesis of a potential steroid C17(20)-lyase inhibitor from a steroidal ketone.

Materials:

-

Steroidal ketone precursor (e.g., pregnenolone)

-

This compound

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexamethylphosphoramide (HMPA)

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the steroidal ketone (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous THF.

-

Add HMPA (2.0 equiv.) to the solution.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS (1.5 equiv.) in THF to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired gem-difluoroalkene steroid.

Application 3: Synthesis of Antibacterial gem-Difluoroalkene β-Lactams

The β-lactam ring is a cornerstone of many antibiotics. The incorporation of a gem-difluoroalkene moiety into the β-lactam structure has been explored as a strategy to develop new antibacterial agents. These compounds can act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to conventional β-lactam antibiotics.[9]

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of antibacterial β-lactams.

Quantitative Data

| Compound Class | Target | Activity | Reference |

| gem-Difluoroalkene β-lactams | Bacterial β-lactamases | Inhibition up to 46.4% | [9] |

| gem-Difluoroalkene β-lactams | E. coli, S. aureus (MRSA), B. subtilis | Inhibition zones of 4-5 mm | [10] |

Experimental Protocol: General Procedure for gem-Difluoroolefination of a β-Lactam Ketone

Materials:

-

β-Lactam ketone precursor

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

3 M Hydrochloric acid (HCl)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-lactam ketone (1.0 equiv.) and this compound (1.5 equiv.) in anhydrous DMF at -50 °C, add a solution of t-BuOK (2.0 equiv.) in DMF dropwise.

-

Stir the reaction mixture at -40 °C for 30 minutes.

-

Quench the reaction with 3 M HCl.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to afford the gem-difluoroalkene β-lactam.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of gem-difluoroalkenes, which are valuable structural motifs in medicinal chemistry. Its application has enabled the efficient synthesis of intermediates for potent enzyme inhibitors and novel antibacterial compounds. The protocols and data presented herein provide a foundation for researchers to explore the use of this reagent in the discovery and development of new therapeutic agents.

References

- 1. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 5. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP17A1 - Wikipedia [en.wikipedia.org]

- 7. CYP17A1 cytochrome P450 family 17 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Synthesis of 21,21-difluoro-3 beta-hydroxy-20-methylpregna-5,20-diene and 5,16,20-triene as potential inhibitors of steroid C17(20) lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Use of 2-((Difluoromethyl)sulfonyl)pyridine in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into complex molecules can profoundly alter their biological properties, offering a powerful tool in drug discovery and development. The gem-difluoroolefin moiety (C=CF2), in particular, is a valuable functional group that can serve as a bioisosteric replacement for carbonyl groups, enhancing metabolic stability and modulating electronic properties.[1] 2-((Difluoromethyl)sulfonyl)pyridine has emerged as a highly effective and versatile reagent for the synthesis of gem-difluoroalkenes from aldehydes and ketones through a Julia-Kocienski-type olefination.[2][3] This reagent offers a practical and efficient one-step method, often under mild conditions, making it an attractive choice for complex molecule synthesis.[4]

These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the construction of complex natural products and bioactive molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Mechanism of Action: The Julia-Kocienski Olefination

The reaction of this compound with carbonyl compounds proceeds via a modified Julia-Kocienski olefination mechanism. The key steps are outlined below:

-

Deprotonation: In the presence of a suitable base, the acidic proton of the difluoromethyl group is abstracted to generate a nucleophilic carbanion.

-

Nucleophilic Addition: The resulting carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: This intermediate undergoes an intramolecular rearrangement, known as the Smiles rearrangement, to form a more stable sulfinate salt.

-

Elimination: Upon protonation, the intermediate collapses, eliminating sulfur dioxide and 2-pyridone to yield the desired gem-difluoroalkene.[3]

A key feature of this reagent is the relatively high stability of the intermediate sulfinate salt under basic conditions, which contributes to the efficiency and broad applicability of the reaction.[4]

Applications in the Synthesis of Bioactive Molecules

This compound has proven to be a valuable reagent in the synthesis of various biologically active molecules and their intermediates.

Synthesis of a Thrombin Inhibitor Intermediate

A key intermediate for the synthesis of the thrombin inhibitor SSR182289A was successfully prepared using the gem-difluoroolefination reaction with this compound. This method provided the desired product in a significantly higher yield compared to previously reported Wittig-type reactions.[4]

Synthesis of a Steroid C17(20)-lyase Inhibitor

The reagent has also been applied to the synthesis of a potential inhibitor of steroid C17(20)-lyase, a target for the treatment of prostate cancer. The gem-difluoroolefination of a steroid precursor proceeded in good yield, demonstrating the compatibility of the reaction with complex and sensitive substrates.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the gem-difluoroolefination of various aldehydes and ketones with this compound.

Table 1: Gem-Difluoroolefination of Aldehydes

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 86 |

| 2 | Benzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 82 |

| 3 | 4-Chlorobenzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 78 |

| 4 | 2-Naphthaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 92 |

| 5 | Cinnamaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 75 |

Table 2: Gem-Difluoroolefination of Ketones

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |